molecular formula C14H18N4 B14280273 N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine CAS No. 133681-60-4

N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine

Katalognummer: B14280273
CAS-Nummer: 133681-60-4
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: NZZOFGUPTZQKGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine is a chemical compound that features two pyridin-3-ylmethyl groups attached to an ethane-1,2-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of pyridin-3-ylmethylamine with ethane-1,2-diamine. One common method involves refluxing pyridin-3-ylmethylamine and diethyloxalate in a 2:1 molar ratio in a water solution . The reaction conditions are mild and do not require the use of a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Substitution: The pyridin-3-ylmethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of N-(pyridin-2-yl)amides .

Wirkmechanismus

The mechanism of action of N1,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine involves its ability to form stable complexes with metal ions. These complexes can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ion used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine is unique due to the presence of pyridin-3-ylmethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents or structural features.

Eigenschaften

CAS-Nummer

133681-60-4

Molekularformel

C14H18N4

Molekulargewicht

242.32 g/mol

IUPAC-Name

N,N'-bis(pyridin-3-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C14H18N4/c1-3-13(9-15-5-1)11-17-7-8-18-12-14-4-2-6-16-10-14/h1-6,9-10,17-18H,7-8,11-12H2

InChI-Schlüssel

NZZOFGUPTZQKGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)CNCCNCC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.